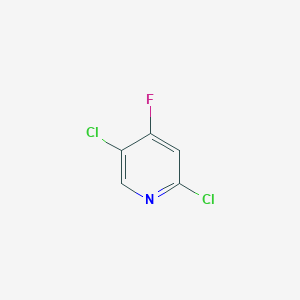

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .

Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

The trifluoromethyl group has been shown to enhance the anti-cancer activity of various molecules. A study reported the design and synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles, which were evaluated for their anti-cancer activities against several cancer cell lines, including MCF-7, 4T1, and PC-3 . The presence of the trifluoromethyl group significantly improved the anti-cancer properties, indicating that compounds like 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be potent anti-cancer agents.

Drug Development

Over the past two decades, the trifluoromethyl group has been a key feature in FDA-approved drugs. Its incorporation into drug molecules has been associated with a variety of pharmacological activities . This suggests that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be a valuable scaffold in the development of new therapeutic agents.

C–F Bond Activation

The trifluoromethyl group is pivotal in C–F bond activation, a crucial step in organic synthesis. It has been utilized in various substitution reactions and defluorinative functionalization, which are essential for creating complex organic molecules . This property could make 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one a useful reagent in synthetic chemistry.

Anti-Microbial Properties

Compounds with the trifluoromethyl group have been found to possess anti-microbial properties, including anti-bacterial and anti-fungal activities. This indicates that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be explored for its potential use in treating microbial infections.

Molecularly Imprinted Polymers

The trifluoromethyl group can be used in the creation of molecularly imprinted polymers (MIPs). These polymers have applications in sensor technology, where they can selectively bind to specific target molecules . The structural features of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be advantageous in designing MIPs with high specificity.

Pharmacophore in Medicinal Chemistry

The trifluoromethyl group is considered a significant pharmacophore due to its ability to enhance the biological activity of drug molecules. It can improve the metabolic stability and bioavailability of pharmaceuticals . Therefore, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be a key compound in the discovery of new drugs with improved pharmacokinetic profiles.

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

One hypothesis suggests that similar compounds may impair mitochondrial oxidative phosphorylation due to their structural similarity to phenolic compounds . Another hypothesis is that these compounds may target the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s known that similar compounds can cause marked reductions in tissue glycogen and high energy phosphagens by interfering with oxidative atp production in the mitochondria .

Pharmacokinetics

Compounds with similar structures, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

Similar compounds have been found to cause metabolic disturbances that can lead to impaired physiological performance and, in some cases, mortality .

Action Environment

It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .

Safety and Hazards

Direcciones Futuras

The future directions in the field of trifluoromethylation reactions are promising, with the potential for further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid with trifluoroacetic anhydride, followed by cyclization and reduction.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid is dissolved in acetic acid and reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetylated derivative.", "Step 2: The trifluoroacetylated derivative is then cyclized by heating with ethanol to form the indazole ring.", "Step 3: The resulting intermediate is reduced with sodium borohydride in ethanol to yield the final product, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one." ] } | |

Número CAS |

944896-15-5 |

Nombre del producto |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one |

Fórmula molecular |

C8H7F3N2O |

Peso molecular |

204.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.